molecular formula C13H22N2O6 B1381750 2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate CAS No. 1359655-85-8

2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate

Cat. No.: B1381750
CAS No.: 1359655-85-8
M. Wt: 302.32 g/mol
InChI Key: OYVDREJBJQMATQ-UHFFFAOYSA-N
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Description

2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a diaza-spiro core and a tert-butyl ester functional group. The oxalate salt form enhances its stability and solubility, making it suitable for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable diamine reacts with a diester or diketone under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Esterification: The carboxylic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen atoms or the ester group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester
  • 6-Oxo-5-oxa-2,7-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate stands out due to its specific substitution pattern and the presence of the oxalate salt form. These features confer unique chemical properties, such as enhanced stability and solubility, which can be advantageous in various applications.

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-6-4-5-11(13)7-12-8-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVDREJBJQMATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-60-3
Record name 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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